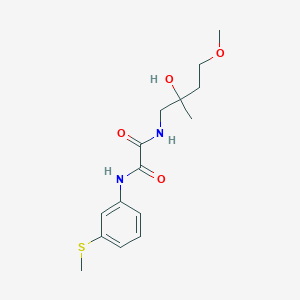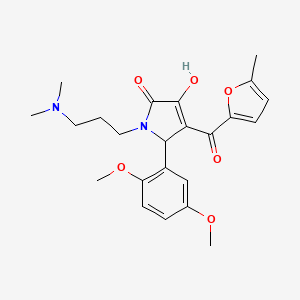
1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine is a complex organic compound that features a combination of imidazole, thiophene, and piperazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine typically involves multi-step organic reactions. One common approach is:
Formation of the imidazole moiety: This can be achieved by reacting ethylenediamine with glyoxal in the presence of an acid catalyst.
Attachment of the imidazole to the piperazine ring: This step involves the reaction of the imidazole derivative with piperazine under basic conditions.
Introduction of the thiophene sulfonyl group: This is done by reacting the piperazine derivative with 5-bromothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The imidazole and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the imidazole and thiophene rings.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted thiophene derivatives.
Applications De Recherche Scientifique
1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, affecting enzyme function.
Material Science: The electronic properties of the thiophene ring can influence the conductivity and optical properties of materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine
- 1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-chlorothiophen-2-yl)sulfonyl)piperazine
Uniqueness
1-(2-(1H-imidazol-1-yl)ethyl)-4-((5-bromothiophen-2-yl)sulfonyl)piperazine is unique due to the presence of the bromothiophene sulfonyl group, which can impart distinct electronic and steric properties compared to other similar compounds
Propriétés
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O2S2/c14-12-1-2-13(21-12)22(19,20)18-9-7-16(8-10-18)5-6-17-4-3-15-11-17/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTGNCQWGWBNJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2632147.png)
![2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole](/img/structure/B2632148.png)
![propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2632149.png)



![N-benzyl-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2632158.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2632159.png)


![6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole](/img/structure/B2632164.png)
